molecular formula C25H24FN3O2 B11599905 (5E)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B11599905
M. Wt: 417.5 g/mol
InChI Key: UVGJRIBBTYZIHA-LPYMAVHISA-N
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Description

The compound (5E)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a complex organic molecule featuring a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and imidazolidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (5E)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

(5E)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(2-fluorobenzyl)imidazolidine-2,4-dione: can be compared with other similar compounds, such as:

  • (5E)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(2-chlorobenzyl)imidazolidine-2,4-dione
  • (5E)-5-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-3-(2-bromobenzyl)imidazolidine-2,4-dione

These compounds share similar structures but differ in the substituents on the benzyl group, which can influence their chemical properties and biological activities.

Properties

Molecular Formula

C25H24FN3O2

Molecular Weight

417.5 g/mol

IUPAC Name

(5E)-5-[[1-(2,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C25H24FN3O2/c1-15-9-10-23(16(2)11-15)29-17(3)12-20(18(29)4)13-22-24(30)28(25(31)27-22)14-19-7-5-6-8-21(19)26/h5-13H,14H2,1-4H3,(H,27,31)/b22-13+

InChI Key

UVGJRIBBTYZIHA-LPYMAVHISA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)N(C(=O)N3)CC4=CC=CC=C4F)C)C

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4F)C)C

Origin of Product

United States

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